molecular formula C11H10Cl2F2O B14036163 1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one

Katalognummer: B14036163
Molekulargewicht: 267.10 g/mol
InChI-Schlüssel: FDYZHPKHIRHXRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one is a chemical compound with the molecular formula C11H10Cl2F2O. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, including halogenation and alkylation reactions. . Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C11H10Cl2F2O

Molekulargewicht

267.10 g/mol

IUPAC-Name

1-chloro-1-[2-(chloromethyl)-4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)9-3-2-7(11(14)15)4-8(9)5-12/h2-4,10-11H,5H2,1H3

InChI-Schlüssel

FDYZHPKHIRHXRW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.